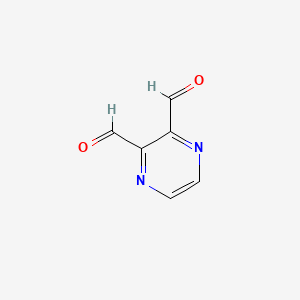

Pyrazine-2,3-dicarbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

194409-42-2 |

|---|---|

Fórmula molecular |

C6H4N2O2 |

Peso molecular |

136.11 g/mol |

Nombre IUPAC |

pyrazine-2,3-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-4H |

Clave InChI |

DZHBCXAANHJHBX-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=N1)C=O)C=O |

Origen del producto |

United States |

Synthetic Methodologies for Pyrazine 2,3 Dicarbaldehyde

Strategies for the Direct Introduction of Aldehyde Functional Groups on the Pyrazine (B50134) Core

The direct formylation of the pyrazine nucleus to yield Pyrazine-2,3-dicarbaldehyde is not a commonly reported method. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in a para arrangement, which makes it resistant to electrophilic substitution reactions typically used for formylation. Consequently, synthetic approaches generally rely on the modification of pre-functionalized pyrazine rings rather than the direct introduction of aldehyde groups onto an unsubstituted core.

Conversion Pathways from Related Pyrazine Derivatives

More prevalent and effective syntheses of this compound involve the chemical transformation of pyrazine precursors that already possess substituents at the 2 and 3 positions. These methods can be broadly categorized into oxidative and reductive pathways.

A logical precursor for this compound is 2,3-dimethylpyrazine (B1216465). The oxidation of the methyl groups to aldehydes offers a direct route to the target compound. Various oxidizing agents have been employed for the conversion of alkylpyrazines to their corresponding aldehydes or carboxylic acids. For instance, selenium dioxide (SeO₂) is a reagent known for the oxidation of activated methyl groups to aldehydes. The reaction of tetramethylpyrazine with SeO₂ has been shown to yield 2,5-dimethylpyrazine-3,6-dicarboxaldehyde, demonstrating the feasibility of this transformation on the pyrazine core. Another approach involves the use of manganese dioxide (MnO₂), which is utilized in the synthesis of other pyrazine dicarbaldehydes.

| Oxidizing Agent | Substrate Type | Product Type | Notes |

| Selenium Dioxide (SeO₂) | Methyl-substituted pyrazines | Pyrazine aldehydes/dicarboxylic acids | Effective for oxidizing activated methyl groups. |

| Manganese Dioxide (MnO₂) | Hydroxymethyl-substituted pyrazines | Pyrazine aldehydes | Used in multi-step syntheses from methylpyrazines. |

| Osmium Tetroxide/Periodate | Distyryl-substituted pyrazines | Pyrazine aldehydes | An efficient two-step method from dimethylpyrazines. |

| Ozonolysis | Styryl-substituted pyrazines | Pyrazine aldehydes | Involves the cleavage of a double bond to form the aldehyde. |

This table presents common oxidative strategies applied to pyrazine systems, which are applicable in principle to the synthesis of this compound from 2,3-dimethylpyrazine.

A widely adopted strategy involves the reduction of pyrazine-2,3-dicarboxylic acid or its derivatives, such as esters or anhydrides. This approach benefits from the relative accessibility of the dicarboxylic acid precursor. The dicarboxylic acid can be converted to its corresponding dimethyl ester, dimethyl pyrazine-2,3-dicarboxylate, which can then be subjected to reduction. While specific conditions for the reduction of the 2,3-isomer are not extensively detailed, standard organic chemistry methods for converting esters to aldehydes, such as using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, are applicable.

Alternatively, the dicarboxylic acid can be converted to the corresponding diacid chloride, which can then be reduced to the dialdehyde (B1249045) via methods like the Rosenmund reduction.

The most established multi-step synthesis of this compound begins with a different heterocyclic system, quinoxaline (B1680401). This method provides excellent control over the regiochemistry, directly leading to 2,3-substituted pyrazines.

The sequence involves:

Oxidation of Quinoxaline: Quinoxaline is oxidized to break open the benzene (B151609) ring, yielding pyrazine-2,3-dicarboxylic acid. This oxidation is traditionally carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction mixture is typically heated, and upon completion, the manganese dioxide byproduct is filtered off.

Purification: The resulting aqueous solution is acidified and evaporated, and the pyrazine-2,3-dicarboxylic acid is extracted from the remaining solids

Reactivity and Mechanistic Studies of Pyrazine 2,3 Dicarbaldehyde

Chemical Transformations Involving the Aldehyde Functional Groups

The two aldehyde, or formyl, groups are the primary sites of reactivity in pyrazine-2,3-dicarbaldehyde, readily participating in a range of chemical reactions.

Nucleophilic Addition Reactions

The carbon atoms of the aldehyde groups are electrophilic and are thus susceptible to attack by nucleophiles. This class of reactions is fundamental to the chemistry of aldehydes. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of aldehydes suggests that it will undergo nucleophilic addition with reagents such as Grignard reagents, organolithium compounds, and cyanide ions. cymitquimica.com

Condensation Reactions, including Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases. massey.ac.nz This reactivity is a cornerstone of its use in synthesizing more complex molecules. The reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield an imine, also known as a Schiff base. ijfmr.com The presence of two aldehyde groups allows for the formation of bis-Schiff base ligands when reacted with two equivalents of a primary amine. massey.ac.nz These reactions are often foundational for creating ligands for metal coordination. massey.ac.nz The formation of pyrazine (B50134) rings through condensation reactions involving 1,2-dicarbonyl compounds and amino acids, known as the Strecker reaction, highlights the general importance of this type of transformation in pyrazine chemistry. researchgate.net

Subsequent Oxidation and Reduction Pathways of the Dicarbaldehyde Moiety

The aldehyde functional groups of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: The dicarbaldehyde can be oxidized to form pyrazine-2,3-dicarboxylic acid. ontosight.ai This transformation is a common method for the synthesis of the corresponding dicarboxylic acid. ontosight.aiorgsyn.orggoogle.comdoi.org Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412). orgsyn.orggla.ac.uke-bookshelf.de

Reduction: Conversely, the aldehyde groups can be reduced to hydroxyl groups, yielding pyrazine-2,3-dimethanol. This transformation can be achieved using reducing agents such as sodium borohydride. reddit.com

Reactivity Profiles of the Pyrazine Heterocyclic Ring System

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. um.edu.my This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if there are strong electron-releasing groups present on the ring. um.edu.my However, the primary reactivity of this compound is dominated by the aldehyde groups. The pyrazine ring is notably stable, as demonstrated by the oxidation of quinoxaline (B1680401) to pyrazine-2,3-dicarboxylic acid, where the benzene (B151609) ring is cleaved while the pyrazine ring remains intact. e-bookshelf.deum.edu.my

Catalytic Transformations Involving this compound

Derivatives of this compound, specifically the corresponding dicarboxylic acid (pyrazine-2,3-dicarboxylate or pzdc), have been extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgresearchgate.netresearchgate.net These materials can exhibit catalytic properties. For instance, a porous coordination polymer, [Cu2(pzdc)2(bpy)], has been shown to catalyze the polymerization of acetylene. frontiersin.org The catalytic activity is attributed to the unique structural and electronic properties of the framework. Furthermore, recent research has demonstrated the catalytic enantioselective dearomatization of the pyrazine ring itself, leading to the formation of chiral piperazines, although this was not performed on the dicarbaldehyde derivative specifically. nih.gov

Investigations into Reaction Mechanisms and Intermediates

The formation of Schiff bases from this compound is proposed to proceed through the initial formation of a Schiff base intermediate, which can then undergo further reactions. gla.ac.uk In the context of the Strecker reaction, the interaction of 1,2-dicarbonyl compounds with amino acids is known to generate aroma-active pyrazines. researchgate.net Isotope labeling studies have been used to elucidate the pathways for the formation of various pyrazine derivatives, indicating the involvement of intermediates such as double Schiff base adducts. researchgate.net Mechanistic studies on the dearomatization of pyrazine have suggested the involvement of unstable intermediates that influence the reaction's outcome. nih.gov

Derivatives and Analogs Derived from Pyrazine 2,3 Dicarbaldehyde

Synthesis of Iminopyrazine Derivatives

The aldehyde moieties of pyrazine-2,3-dicarbaldehyde are highly susceptible to nucleophilic attack, making condensation reactions with primary amines a straightforward method for synthesizing iminopyrazine derivatives. The products of these reactions are typically Schiff bases (or di-imines), where the carbon-oxygen double bonds of the aldehydes are replaced by carbon-nitrogen double bonds.

The most common synthetic route involves the direct reaction of this compound with a stoichiometric amount of a primary amine, often under acid catalysis and with the removal of water to drive the equilibrium towards the imine product. The reactivity of the formyl groups is a key attribute in these condensation reactions.

A specific and significant class of iminopyrazine derivatives are thiosemicarbazones, formed by the condensation of the dicarbaldehyde with thiosemicarbazide. These bis-thiosemicarbazone ligands are of interest for their metal-coordinating properties and potential biological activities. researchgate.net Similarly, reactions with various hydrazine (B178648) derivatives yield the corresponding hydrazones. These reactions are foundational for creating diverse molecular scaffolds. jyoungpharm.org

| Reactant | Resulting Derivative Class | General Structure |

| Primary Amine (R-NH₂) | Di-imine (Schiff Base) | Pyrazine-(C(=N-R))₂ |

| Hydrazine (H₂N-NH₂) | Bis-hydrazone | Pyrazine-(C=N-NH₂)₂ |

| Thiosemicarbazide | Bis-thiosemicarbazone | Pyrazine-(C=N-NH-C(S)NH₂)₂ |

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The dual aldehyde functionality of this compound provides a powerful tool for the synthesis of fused heterocyclic systems through cyclization reactions. By reacting the dicarbaldehyde with bifunctional nucleophiles, new rings can be annulated onto the pyrazine (B50134) core.

A notable example is the reaction with hydrazine hydrate (B1144303). While studies have often utilized pyrazine-2,3-dicarboxylic anhydride (B1165640) or its corresponding esters, the principle extends to the dicarbaldehyde. The reaction with hydrazine leads to the formation of pyrazino[2,3-d]pyridazine (B14761559) derivatives. For instance, the cyclization of pyrazine-2,3-dicarboxylic acid derivatives with hydrazine hydrate has been shown to yield pyrazino[2,3-d]pyridazine-5,8(6H,7H)-dione. publish.csiro.au This reaction highlights the utility of pyrazine-2,3-dicarbonyl compounds in building complex nitrogen-containing fused rings. Such reactions can sometimes be complicated by the susceptibility of the pyrazine ring to reduction under the reaction conditions. publish.csiro.au

Other important fused systems can be accessed through similar strategies. The condensation of aminopyrazines with α-halogenocarbonyl compounds is a known method for producing imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov Furthermore, the synthesis of quinoxalines, which are benzopyrazines, can be achieved through the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols, showcasing a strategy for fusing aromatic rings to the pyrazine core. acs.org The reaction of this compound with 1,2-diamines is a direct route to substituted quinoxalines.

| Reagent(s) | Reaction Type | Resulting Fused Heterocycle |

| Hydrazine Hydrate | Condensation/Cyclization | Pyrazino[2,3-d]pyridazine |

| o-Phenylenediamine | Condensation/Cyclization | Quinoxaline (B1680401) |

| α-Amino Ketones | Condensation/Cyclization | Imidazo[1,2-a]pyrazine |

| Diaminomaleonitrile | One-Pot Reaction | Pyrazine-2,3-dicarbonitriles |

Strategies for Further Functionalization and Diversification

Once the initial derivatives or fused ring systems are synthesized from this compound, numerous strategies exist for their further functionalization and diversification. These modifications can be targeted at the pyrazine ring, the newly formed ring, or substituents on either.

Ortho-Lithiation: For pyrazine cores that are sensitive, ortho-lithiation provides a powerful method for introducing a variety of functional groups. This technique allows for the selective deprotonation of the pyrazine ring, creating a nucleophilic site that can react with a range of electrophiles. This strategy has been employed in the preparation of monomers for polymerization reactions. acs.org

Coupling Reactions: Modern cross-coupling reactions are widely used to functionalize pyrazine derivatives. researchgate.net

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds, typically to introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, enabling the introduction of various amine substituents. researchgate.net

These coupling reactions significantly expand the chemical space accessible from pyrazine-based scaffolds, allowing for the synthesis of highly functionalized molecules. researchgate.net

Polymerization: Pyrazine derivatives, including those derived from dicarbonyl precursors, can be designed as monomers for step-growth polymerization. This leads to the creation of pyrazine ladder polymers, materials with unique electronic and structural properties. acs.org

Structure-Reactivity and Structure-Property Relationship Analysis in Derived Compounds

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for designing compounds with specific functions.

Structure and Reactivity: The reactivity of the pyrazine core itself can be modulated by the nature of the fused ring system. For example, in the synthesis of pyrazino[2,3-d]pyridazine-5,8(6H,7H)-dione, the pyrazine ring was found to be susceptible to reduction. publish.csiro.au The electronic properties of the fused ring can either stabilize or destabilize the pyrazine nucleus, affecting its reactivity in subsequent reactions.

Structure and Physicochemical Properties: Subtle changes in molecular structure can have profound impacts on solid-state properties. The flexibility and twisting of donor moieties attached to a core structure can lead to loosely bound molecular packing, which in turn can enable multi-stimuli responsive behaviors like mechanochromism. rsc.org Hirshfeld surface analysis can reveal the importance of non-covalent interactions, such as C–H⋯π and π⋯π stacking, in determining these properties. rsc.org For instance, the introduction of a chlorine atom and a hydrazine group to the pyrazine ring, as in 2-chloro-3-hydrazinopyrazine, results in a hydrophilic compound, a property that can be predicted and confirmed by calculating the logP value. mdpi.com

Structure and Biological Activity: The biological activity of pyrazine derivatives is highly dependent on their substitution patterns.

Antimicrobial Activity: Pyrazine-2-carbohydrazide derivatives, formed by condensing pyrazinoic acid hydrazide with various aldehydes, show potent activity against Gram-positive bacteria. jyoungpharm.org The nature of the substituent on the aldehyde influences the potency. Similarly, certain pyrido[2,3-b]pyrazine (B189457) derivatives have been explored for their antimicrobial properties. ontosight.ai

Pharmacological Properties: Fused imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess uterine-relaxing and antibronchospastic activities. nih.gov Specific compounds in this class, like 5-bromoimidazo-[1,2-a]pyrazine, exhibit positive chronotropic and inotropic effects on isolated atria, suggesting phosphodiesterase-inhibiting properties. nih.gov

Anticancer Activity: Thiosemicarbazones derived from dicarboxaldehydes have been investigated for their anticancer properties, with structure-activity relationship (SAR) studies aiming to optimize this activity. researchgate.net

| Derivative/Analog Class | Structural Feature | Associated Property/Activity | Reference |

| Imidazo[1,2-a]pyrazines | 5-bromo substitution | Positive inotropic and chronotropic effects | nih.gov |

| Pyrazine-2-carbohydrazides | Varied aromatic substituents | Antimicrobial activity against Gram-positive bacteria | jyoungpharm.org |

| 2-Chloro-3-hydrazinopyrazine | Chlorine and hydrazine groups | Hydrophilic character (negative logP) | mdpi.com |

| Pyrido[2,3-b]pyrazine-2,3-diol | Fused pyridine (B92270) ring, diol groups | Potential antioxidant, anti-inflammatory properties | ontosight.ai |

| Isoindolinone-based luminogens | Flexible/twisted donor moieties | Mechanochromism, Aggregation-Induced Emission (AIE) | rsc.org |

Coordination Chemistry of Pyrazine 2,3 Dicarbaldehyde and Its Ligand Systems

Principles of Ligand Design and Diverse Coordination Modes

The design of ligands derived from pyrazine-2,3-dicarbaldehyde is primarily centered around the modification of its aldehyde groups. These groups serve as versatile handles for the synthesis of more complex polydentate ligands, most commonly through Schiff base condensation reactions. This approach allows for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and dimensionality of the resulting metal complexes.

The coordination modes of this compound-based ligands are diverse. The parent pyrazine (B50134) ring itself can act as a bridging ligand through its two nitrogen atoms, facilitating the formation of polynuclear complexes and coordination polymers. The donor atoms introduced through modification of the aldehyde groups can then chelate to a single metal center or bridge between multiple metal centers.

For instance, Schiff base ligands derived from the condensation of this compound with various primary amines can offer a range of coordination pockets. Depending on the nature of the amine, these ligands can be bidentate, tridentate, or even higher in denticity. The resulting coordination environments around the metal ions can vary from tetrahedral and square planar to octahedral and beyond.

Derivatives such as pyrazine-2,3-dicarboxylic acid, which can be conceptually linked to the oxidation of the dicarbaldehyde, exhibit a wide array of coordination behaviors, acting as anything from a monodentate to a heptadentate ligand. researchgate.net This versatility is a direct result of the multiple donor sites available: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the two carboxylate groups. researchgate.net This allows for the formation of simple mononuclear complexes, as well as intricate one-, two-, and three-dimensional coordination polymers. researchgate.netrsc.org The specific coordination mode adopted is influenced by factors such as the metal ion's preferred geometry, the reaction conditions, and the presence of other co-ligands. rsc.org

A notable feature of these systems is the frequent occurrence of bridging coordination modes. The pyrazine ring itself is a classic example of a bridging ligand, connecting metal centers to form chains, layers, or three-dimensional networks. nih.gov Furthermore, the carboxylate groups of the oxidized derivatives can also bridge metal ions, leading to a variety of polynuclear and polymeric structures. researchgate.net The combination of the bridging pyrazine core with chelating side arms derived from the original aldehyde groups is a powerful strategy in the design of complex coordination architectures.

Synthetic Methodologies for Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers incorporating ligands derived from this compound typically involves the reaction of a suitable metal salt with the pre-formed ligand or, in some cases, an in-situ reaction where the ligand is formed in the presence of the metal ion.

A common synthetic route is the solvothermal or hydrothermal method. ccspublishing.org.cn This involves heating a mixture of the metal salt and the ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. ccspublishing.org.cn The elevated temperature and pressure can facilitate the crystallization of the desired product and can also influence the final structure of the coordination polymer. The choice of solvent can also play a crucial role in determining the resulting architecture. acs.org

For instance, the reaction of metal salts with pyrazine-2,3-dicarboxylic acid under hydrothermal conditions has been shown to yield a variety of coordination polymers with different dimensionalities. ccspublishing.org.cnresearchgate.net Similarly, the use of co-ligands in the reaction mixture can lead to the formation of heteroleptic complexes with unique structures and properties. ccspublishing.org.cn

Another important synthetic strategy involves the in-situ formation of Schiff base ligands. In this approach, this compound, a suitable primary amine, and a metal salt are combined in a one-pot reaction. The metal ion can act as a template, directing the condensation reaction to form the desired Schiff base ligand, which then coordinates to the metal center. This method can be particularly effective for the synthesis of macrocyclic and other complex ligand systems.

The synthesis of a binuclear zinc(II) complex, for example, involved the in-situ formation of both a chelating methyl pyrazine-2-carboximidate ligand and a bridging bis(2-pyrazinecarbonyl)amidate anionic ligand from 2-cyanopyrazine in the presence of a zinc salt in a methanolic solution. inorgchemres.org This highlights the potential for complex, multi-component self-assembly reactions.

The following table provides examples of synthetic methods used for preparing coordination polymers with pyrazine-2,3-dicarboxylate, a derivative of the title compound.

| Metal Ion | Co-ligand | Synthetic Method | Resulting Dimensionality |

| Mn(II) | 3-(2-Pyridyl)pyrazole | Hydrothermal | 2D |

| Cu(II) | 1-Vinylimidazole (B27976) | Not specified | Polymeric |

| Cd(II) | 1-Vinylimidazole | Not specified | Polymeric |

| Ag(I) | Ethylenediamine (B42938) | Not specified | 3D |

This table is generated based on available research data and is for illustrative purposes. ccspublishing.org.cnmjcce.org.mkresearchgate.net

Structural Elucidation of Metal Complexes Utilizing this compound Ligands

For complexes derived from this compound and its derivatives, X-ray crystallography has revealed a vast array of structural motifs. For example, the structure of a 3-D metal-organic framework based on manganese(II) and pyrazine-2,3-dicarboxylic acid showed a distorted octahedral geometry around the Mn(II) center, with coordination from a nitrogen atom and five oxygen atoms from three different pyrazine-2,3-dicarboxylate ligands and two water molecules. unifr.ch

In another example, the crystal structure of a silver(I) complex with pyrazine-2,3-dicarboxylate and ethylenediamine revealed a novel coordination mode for the pyrazine ligand and the formation of a 3D framework through argentophilic interactions. researchgate.net The study also identified various hydrogen bonding interactions that contribute to the stability of the supramolecular structure. researchgate.net

Spectroscopic techniques are also crucial for the characterization of these compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O stretch of the aldehyde or carboxylate groups and the C=N stretch of Schiff base ligands.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination environment of the metal ion and study ligand-to-metal or metal-to-ligand charge transfer bands. otago.ac.nzchempap.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in solution and how it changes upon coordination to the metal center.

The following table summarizes the crystallographic data for a selection of coordination polymers based on pyrazine-2,3-dicarboxylate.

| Compound | Formula | Crystal System | Space Group |

| {[Mn(pzdc)(H₂O)₂]·2H₂O}n | C₆H₈MnN₂O₈ | Monoclinic | P2₁/c |

| [Co(Pyzdc)(H₂O)₂]n | C₆H₆CoN₂O₆ | Orthorhombic | Pcca |

| [Ni(Pyzdc)(H₂O)₂]n | C₆H₆N₂NiO₆ | Orthorhombic | Pcca |

| [Cd(Pyzdc)]n | C₆H₂CdN₂O₄ | Orthorhombic | Pnna |

Data is compiled from published research. pzdc = pyrazine-2,3-dicarboxylate. researchgate.net

Electronic and Magnetic Characteristics of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are intrinsically linked to the nature of the metal ion and the specific ligand system. The pyrazine ring, being an electron-deficient aromatic system, can play a significant role in mediating electronic communication between metal centers in polynuclear complexes.

The electronic spectra of these complexes often exhibit d-d transitions, which are characteristic of the metal ion and its coordination environment, as well as charge-transfer bands. chempap.org Ligand-to-metal charge transfer (LMCT) bands can arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital, while metal-to-ligand charge transfer (MLCT) bands involve the opposite process. The energies of these transitions are sensitive to the electronic properties of both the metal and the ligand.

Furthermore, some complexes incorporating pyrazine-based ligands have been shown to exhibit interesting photoluminescent properties. mjcce.org.mk The luminescence can originate from the ligand itself, the metal center, or from charge-transfer excited states. The emission properties can be tuned by modifying the ligand structure or the metal ion. For instance, a silver(I) coordination polymer with pyrazine-2,3-dicarboxylate was found to exhibit both green and yellow luminescence in the solid state. researchgate.net

Applications in Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to form extended structures through coordination bonding makes them excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are a class of porous materials with crystalline structures built from metal ions or clusters connected by organic linkers.

The predictable bridging nature of the pyrazine core, combined with the versatile coordination possibilities of the functional groups derived from the aldehydes, allows for the rational design of MOFs with specific topologies and pore sizes. rsc.org These materials are of great interest due to their potential applications in areas such as gas storage and separation, catalysis, and sensing. nih.gov

For example, coordination polymers of Cu(II) and Cd(II) with pyrazine-2,3-dicarboxylate and 1-vinylimidazole have been synthesized and their hydrogen storage capacities investigated. mjcce.org.mkscispace.com The results indicated that these materials can adsorb significant amounts of hydrogen gas. mjcce.org.mkscispace.com Similarly, a silver(I)-based MOF was studied for its potential in gas storage applications through atomically detailed simulations. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The strategic placement of two aldehyde functionalities on the electron-deficient pyrazine (B50134) core endows Pyrazine-2,3-dicarbaldehyde with remarkable versatility in the synthesis of complex heterocyclic systems. The reactivity of the dialdehyde (B1249045) facilitates its use in a variety of condensation reactions, particularly with dinucleophilic reagents, to generate fused heterocyclic structures.

A significant application of this building block is in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine rings. Pteridines are of immense biological importance, forming the core of essential cofactors like folic acid and biopterin. researchgate.net The synthesis of pteridine (B1203161) derivatives can be achieved through the condensation of a pyrazine-2,3-dicarbonyl compound with a 1,2-diamine. In this context, this compound serves as a direct precursor to access the pteridine scaffold.

Furthermore, this compound has been identified as a key intermediate in the total synthesis of certain natural products. For instance, the synthesis of Botryllazine A, a marine alkaloid, involves the benzylic oxidation of 2,3-dimethylpyrazine (B1216465) to yield the corresponding dialdehyde, which then undergoes further transformations. mdpi.com This highlights the utility of the this compound moiety in constructing intricate molecular frameworks found in nature.

The condensation reactions are not limited to the formation of six-membered rings. Depending on the nature of the dinucleophile, a variety of heterocyclic systems can be accessed. The general synthetic utility of pyrazine derivatives in forming complex molecules is well-documented, and the dicarbaldehyde provides a direct entry point to a range of fused systems. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from this compound Precursors This table is interactive. Click on the headers to sort.

| Precursor | Reactant | Resulting Heterocycle | Significance |

|---|---|---|---|

| 2,3-Dimethylpyrazine (oxidized to dialdehyde) | - | Botryllazine A intermediate | Total synthesis of marine natural products mdpi.com |

Precursor Development for Advanced Organic Materials (e.g., Polymers, Supramolecular Architectures)

The inherent structural rigidity and the reactive aldehyde groups of this compound make it an attractive monomer for the synthesis of advanced organic materials, including polymers and supramolecular structures.

Polymers: Condensation polymerization of this compound with various aromatic or aliphatic diamines can lead to the formation of polyamides containing the pyrazine unit in the polymer backbone. nih.gov These polymers are expected to exhibit high thermal stability and potentially interesting electronic properties due to the electron-deficient nature of the pyrazine ring. The synthesis of such polymers often involves a Schiff base condensation to form poly(azomethine)s, which can then be reduced to polyamines if desired. The planarity of the pyrazine ring can contribute to ordered packing in the solid state, influencing the material's bulk properties. While the literature on polyesters derived from pyrazine dipropionic acid exists, the direct use of the dicarbaldehyde for polyamide synthesis presents a distinct avenue for new materials. researchgate.net

Supramolecular Architectures: The directional nature of the nitrogen atoms in the pyrazine ring, coupled with the reactive aldehyde groups, allows for the construction of well-defined supramolecular assemblies. nih.gov Through Schiff base condensation with appropriate di- or triamines, macrocyclic structures can be synthesized. mdpi.com These macrocycles can act as hosts for various guest molecules, finding applications in sensing and separation technologies. Although research has explored supramolecular synthons in pyrazine carboxylic acids, the dicarbaldehyde offers a different mode of assembly through imine bond formation. nih.gov

While direct examples utilizing this compound are emerging, extensive research has been conducted on the closely related Pyrazine-2,3-dicarboxylic acid for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net In these materials, the carboxylate groups coordinate to metal ions to form extended one-, two-, or three-dimensional networks. This body of work underscores the utility of the pyrazine-2,3-disubstituted scaffold in creating porous and functional materials.

Table 2: Potential Advanced Materials from this compound This table is interactive. Click on the headers to sort.

| Material Type | Synthetic Approach | Key Features | Potential Applications |

|---|---|---|---|

| Polyamides | Condensation polymerization with diamines | High thermal stability, defined electronic properties | High-performance plastics, electronic materials nih.gov |

| Supramolecular Macrocycles | Schiff base condensation with multivalent amines | Host-guest chemistry, molecular recognition | Sensing, catalysis, separation nih.govmdpi.com |

Engineering of Chemosensors and Probes Based on its Chemical Reactivity

The unique electronic and structural features of this compound make it a promising platform for the design of chemosensors and molecular probes. mdpi.com The electron-withdrawing nature of the pyrazine ring and the two nitrogen atoms can influence the photophysical properties of molecules derived from it, while the aldehyde groups provide a reactive handle for introducing specific recognition sites.

Fluorescent and Colorimetric Sensors: The aldehyde groups can be readily condensed with various amino-functionalized fluorophores or chromophores to create Schiff base derivatives. mdpi.com The resulting molecules can be designed to exhibit changes in their fluorescence or color upon binding to specific analytes, such as metal ions or anions. mdpi.comnih.gov For example, a sensor for a particular metal ion could be designed where the coordination of the ion to the pyrazine nitrogens and the imine groups of the Schiff base restricts intramolecular rotation, leading to chelation-enhanced fluorescence (CHEF). researchgate.net

Research on related pyrazine derivatives has demonstrated the viability of this approach. For instance, a simple salicylaldehyde-bearing pyrazine has been developed as a turn-on fluorescent chemosensor for the selective detection of Al³⁺ and Zn²⁺ ions. semanticscholar.org This indicates that the pyrazine moiety can effectively participate in the signaling mechanism of a chemosensor. The dual aldehyde functionality of this compound offers the potential to create bidentate or macrocyclic ligands that can offer high selectivity and sensitivity for target analytes. nih.govdntb.gov.ua

The design of such sensors often involves linking the pyrazine core to a signaling unit and a recognition unit. The pyrazine itself can act as part of the recognition and signaling system. Upon interaction with an analyte, a change in the intramolecular charge transfer (ICT) characteristics of the molecule can lead to a detectable optical response.

Table 3: Principles for Chemosensor Design Using this compound This table is interactive. Click on the headers to sort.

| Sensor Type | Design Principle | Analyte Type | Detection Mechanism |

|---|---|---|---|

| Fluorescent Sensor | Schiff base formation with an amino-fluorophore | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) researchgate.netnih.gov |

| Colorimetric Sensor | Condensation with a chromogenic amine | Anions/Cations | Change in Intramolecular Charge Transfer (ICT) upon binding mdpi.comnih.gov |

Advanced Characterization Methodologies in Pyrazine 2,3 Dicarbaldehyde Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the analysis of Pyrazine-2,3-dicarbaldehyde, providing detailed insights into its electronic and molecular framework. Each technique offers unique information, and together they allow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The symmetrical nature of this compound leads to a relatively simple spectrum. Key expected signals include:

Aromatic Protons: The two protons on the pyrazine (B50134) ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing aldehyde groups.

Aldehyde Protons: The two aldehyde protons (CHO) are also equivalent and will produce a distinct singlet further downfield, generally in the δ 9.5 to 10.5 ppm range. This region is highly characteristic of aldehyde protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon environments. For this compound, three distinct signals are anticipated:

Carbonyl Carbons: The carbons of the two aldehyde groups are equivalent and will appear as a single resonance in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.

Substituted Aromatic Carbons: The two carbons of the pyrazine ring to which the aldehyde groups are attached (C2 and C3) are equivalent. These would likely resonate in the δ 150 to 160 ppm range.

Unsubstituted Aromatic Carbons: The two carbons bearing hydrogen atoms (C5 and C6) are also equivalent and would appear at a slightly more shielded position compared to the substituted carbons, generally between δ 145 and 155 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign these signals and confirm the connectivity of the entire molecule.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ring C-H) | 8.5 - 9.0 | Singlet |

| ¹H | Aldehyde (CHO) | 9.5 - 10.5 | Singlet |

| ¹³C | Carbonyl (C=O) | 190 - 200 | N/A |

| ¹³C | Aromatic (Ring C-CHO) | 150 - 160 | N/A |

| ¹³C | Aromatic (Ring C-H) | 145 - 155 | N/A |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. tandfonline.com For this compound, these methods are complementary and are used to confirm the presence of the key aldehyde and pyrazine moieties.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. The most prominent and diagnostic absorption bands for this compound would include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch, typically appearing in the region of 1710-1680 cm⁻¹. The conjugation with the aromatic pyrazine ring may shift this frequency slightly lower.

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the C-H bond in an aldehyde, often appearing near 2850 cm⁻¹ and 2750 cm⁻¹. The latter is often referred to as a Fermi resonance doublet and is a strong indicator of an aldehyde group.

C-H Stretch (Aromatic): Absorptions corresponding to the C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹.

C=N and C=C Stretches: Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. researchgate.net It provides complementary data to IR, especially for the pyrazine ring system. Key expected Raman signals would include the symmetric stretching vibrations of the pyrazine ring, which are often strong in the Raman spectrum but may be weak in the IR. The symmetric C=O stretch may also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak | IR/Raman |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak-Medium | IR |

| Carbonyl C=O Stretch | 1710 - 1680 | Strong | IR |

| Aromatic Ring C=C/C=N Stretches | 1600 - 1400 | Medium-Strong | IR/Raman |

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is highly dependent on the extent of conjugation. The pyrazine ring contains both π-orbitals and non-bonding (n) orbitals on the nitrogen atoms. The addition of two aldehyde groups, which are chromophores, significantly influences the UV-Vis spectrum. researchgate.net

The spectrum of this compound is expected to show two main types of absorptions:

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed below 300 nm. The conjugation of the carbonyl groups with the pyrazine ring would likely cause a bathochromic (red) shift compared to unsubstituted pyrazine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. They are lower in energy and result in weaker absorption bands at longer wavelengths, typically above 300 nm. montana.edu The specific absorption maxima (λ_max) are sensitive to solvent polarity.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and confirm the molecular formula of this compound.

Using a technique like Electron Ionization (EI), the following key features would be expected in the mass spectrum:

Molecular Ion Peak (M⁺•): A prominent peak corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental formula (C₆H₄N₂O₂).

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of a formyl radical ([M-CHO]⁺) or a neutral carbon monoxide molecule ([M-CO]⁺•). Subsequent fragmentation would involve the cleavage of the pyrazine ring.

X-ray Diffraction Analysis for Solid-State Structural Determination

While NMR and other spectroscopic methods define the molecular structure, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not widely reported, analysis of related compounds like Pyrazine-2,3-dicarboxylic acid dihydrate provides a framework for what could be determined. researchgate.net

An XRD analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazine ring and the aldehyde substituents.

Molecular Conformation: Determining the planarity of the molecule and the orientation of the aldehyde groups relative to the ring.

Crystal Packing: Revealing how the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as C-H···N or C-H···O hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

For a related compound, Pyrazine-2,3-dicarboxamide, X-ray analysis revealed a structure with linear tapes formed through N—H⋯O and C—H⋯N hydrogen bonds. researchgate.net Similar analyses for this compound would be crucial for understanding its solid-state properties.

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal unit. |

| Space Group | Describes the symmetry elements of the crystal. |

| Atomic Coordinates | Provides the precise 3D position of every atom. |

| Intermolecular Distances | Identifies hydrogen bonds and other non-covalent interactions. |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): Given its polarity and aromaticity, reversed-phase HPLC is a highly suitable method for the analysis of this compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of water (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective.

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~270 nm) would provide sensitive detection. The retention time is a characteristic feature, and the peak area allows for quantification of purity.

Gas Chromatography (GC): This technique is applicable if the compound is sufficiently volatile and thermally stable.

Stationary Phase: A mid-polarity column (e.g., one containing phenyl and methyl polysiloxane groups) would likely provide good separation.

Carrier Gas: Helium or hydrogen is typically used.

Detection: A Flame Ionization Detector (FID) offers general sensitivity, while coupling GC to a Mass Spectrometer (GC-MS) provides both separation and structural identification of the analyte and any impurities. nih.govresearchgate.net

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | UV-Vis Detector |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometry (MS) or Flame Ionization (FID) |

Electrochemical and Thermal Analysis Methods in this compound Research

Advanced characterization methodologies are crucial for understanding the intrinsic properties of chemical compounds. In the context of this compound, electrochemical and thermal analysis methods offer deep insights into its redox behavior and thermal stability. Although specific experimental data for this compound is not extensively available in the public domain, its electrochemical and thermal characteristics can be inferred from the well-documented behavior of structurally related aromatic aldehydes and pyrazine derivatives.

Electrochemical Analysis

Electrochemical studies, particularly cyclic voltammetry, are instrumental in determining the reduction and oxidation potentials of a molecule. For this compound, the presence of the pyrazine ring, a known electron-deficient system, and two aldehyde groups, which are electrochemically active, dictates its redox properties.

Expected Electrochemical Behavior:

The pyrazine nucleus is known to undergo a two-electron, two-proton reduction. The aldehyde functional groups are also reducible, typically to an alcohol or further to a hydrocarbon, and can be oxidized to carboxylic acids. The electrochemical behavior of this compound would therefore be a composite of these features, influenced by the electronic interplay between the pyrazine ring and the aldehyde substituents.

Reduction: The reduction of aromatic aldehydes typically occurs at negative potentials. For instance, benzaldehyde (B42025) exhibits a reduction peak around -2.2 V (vs. Ag/AgCl) researchgate.net. The pyrazine ring itself is reducible, and the presence of two electron-withdrawing aldehyde groups would likely facilitate this reduction, shifting the potential to less negative values compared to unsubstituted pyrazine. The reduction process is expected to be complex, potentially involving the sequential reduction of the aldehyde groups and the pyrazine ring.

Oxidation: The oxidation of aromatic aldehydes to carboxylic acids typically occurs at positive potentials. Studies on benzaldehyde and its derivatives on platinum or glassy carbon electrodes show oxidation peaks at potentials greater than 0.60 V (vs. RHE) acs.orgacademie-sciences.fr. The pyrazine ring is generally stable towards oxidation. Therefore, the oxidation of this compound is expected to primarily involve the aldehyde groups. The electron-withdrawing nature of the pyrazine ring might make the oxidation of the aldehyde groups more difficult, requiring a higher potential.

It is important to note that the electrochemical behavior is highly dependent on experimental conditions such as the solvent, electrolyte, and electrode material academie-sciences.frepa.gov.

Interactive Data Table: Comparison of Reduction Potentials of Related Compounds

| Compound | Reduction Potential (V) | Electrode | Notes |

| Benzaldehyde | ~ -2.2 | Nickel foam | Cathodic peak observed in cyclic voltammetry researchgate.net. |

| p-Nitrobenzaldehyde | E⁰ = 0.8567 | Platinum | Irreversible, two-electron transfer process rasayanjournal.co.in. |

| Pyrazine | - | Silver | Reduction to 1,4-dihydropyrazine (B12976148) cation observed at potentials more negative than -0.9 V (vs. SCE) researchgate.net. |

This table provides a comparative overview of the electrochemical reduction of related compounds to infer the potential behavior of this compound.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and phase transitions of a compound labmanager.comworldoftest.comxrfscientific.comrobertson-microlit.com.

Expected Thermal Properties:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and any intermediate thermal events. Aromatic aldehydes generally exhibit moderate thermal stability. The thermal decomposition of this compound would likely involve the fragmentation of the aldehyde groups and the pyrazine ring at elevated temperatures. Studies on related pyrazine derivatives have shown that thermal decomposition can be a multi-stage process chempap.org.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine melting points, glass transitions, and other phase changes. Pyrazine-2-carbaldehyde, a related compound, is a solid at room temperature, appearing as off-white to light yellow crystals guidechem.com. It is expected that this compound would also be a solid with a distinct melting point that could be determined by DSC. The DSC thermogram would show an endothermic peak corresponding to the melting of the compound.

Interactive Data Table: Thermal Decomposition Data of a Related Pyrazine Derivative Complex

| Compound Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

| Cu(2,3-pdc)·1/2H₂O | 25-150 | 4.0 | Loss of water molecule |

| Cu(2,3-pdc)·1/2H₂O | 250-350 | 68.0 | Decomposition of the pyrazine-2,3-dicarboxylate ligand |

Data from the thermal decomposition of a copper(II) complex of pyrazine-2,3-dicarboxylic acid (a related compound) provides insight into the thermal stability of the pyrazine ring system chempap.org.

Computational and Theoretical Chemistry Studies of Pyrazine 2,3 Dicarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of Pyrazine-2,3-dicarbaldehyde. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic properties.

The electronic structure of the parent pyrazine (B50134) molecule has been a subject of theoretical studies, often utilizing Self-Consistent Field (SCF) methods to compute its ground-state wavefunction. aip.org These calculations reveal the distribution of electron density and the nature of the molecular orbitals. For this compound, the addition of two electron-withdrawing carbaldehyde groups is expected to significantly influence the electronic landscape of the pyrazine ring.

Key areas of investigation include:

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For this compound, the aldehyde groups are anticipated to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Electron Density Distribution: The electronegative oxygen and nitrogen atoms create a non-uniform electron density distribution. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, thereby predicting sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Quantum chemical calculations can furnish various reactivity descriptors, such as chemical potential, hardness, and softness, which quantify the molecule's reactivity. The Fukui function can be employed to identify the most reactive sites within the molecule.

Table 1: Predicted Effects of Dicarbaldehyde Substitution on the Electronic Properties of the Pyrazine Ring

| Property | Pyrazine (Parent Molecule) | This compound (Predicted) |

| HOMO-LUMO Gap | Relatively large, indicating high stability. | Smaller gap, suggesting increased reactivity. |

| Electron Density | Evenly distributed across the aromatic ring. | Electron density withdrawn from the ring towards the carbaldehyde groups, creating electrophilic sites. |

| Susceptibility to Attack | Less prone to nucleophilic attack. | More susceptible to nucleophilic attack at the carbonyl carbons and the pyrazine ring. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

For the parent pyrazine molecule, MD simulations have been used to study its dynamics after electronic excitation. aip.orgresearchgate.net In the case of this compound, a key focus of MD simulations would be the conformational flexibility introduced by the two carbaldehyde groups.

Key aspects explored by MD simulations include:

Conformational Isomers: The rotation of the carbaldehyde groups around the carbon-carbon single bonds connecting them to the pyrazine ring can lead to different conformational isomers. MD simulations can help identify the most stable conformers and the energy barriers between them.

Solvent Effects: The behavior of this compound in different solvents can be investigated. MD simulations can model the interactions between the solute and solvent molecules, providing insights into solvation energies and the influence of the solvent on the molecule's conformation.

Intermolecular Interactions: In the solid state or in solution, this compound molecules will interact with each other. MD simulations can be used to study these interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the material's bulk properties.

Prediction of Spectroscopic Parameters and Simulation of Reaction Pathways

Computational methods are invaluable for predicting spectroscopic parameters and simulating reaction pathways involving this compound.

Spectroscopic Parameter Prediction:

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. Studies on pyrazine and its derivatives have shown that theoretical vibrational spectra, often calculated using DFT, can accurately reproduce experimental data. mdpi.comresearchgate.netaip.org The introduction of the dicarbaldehyde groups would lead to characteristic vibrational modes associated with the C=O and C-H bonds of the aldehyde functions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Simulation of Reaction Pathways:

Quantum chemical calculations can be used to map out the potential energy surface for chemical reactions involving this compound. rsc.orgnih.gov This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding of the reaction. For example, the reaction of this compound with a nucleophile can be simulated to determine the most likely reaction pathway and the structure of the intermediates and products.

Theoretical Characterization of this compound as a Ligand

The pyrazine ring, with its two nitrogen atoms, is a well-known coordinating agent in inorganic and organometallic chemistry. The presence of the two carbaldehyde groups in this compound introduces additional potential coordination sites, making it a versatile ligand.

Computational studies can characterize its ligand properties by:

Coordination Modes: Theoretical calculations can be used to explore the different ways in which this compound can coordinate to a metal center. It can act as a monodentate ligand through one of the pyrazine nitrogens, a bidentate ligand through both nitrogens, or a chelating ligand involving the nitrogen and oxygen atoms of the aldehyde groups.

Binding Energies: The strength of the interaction between this compound and a metal ion can be quantified by calculating the binding energy. This information is crucial for predicting the stability of the resulting metal complexes.

Electronic Effects of Coordination: Upon coordination to a metal, the electronic structure of this compound will be perturbed. Computational studies can analyze these changes, such as shifts in molecular orbital energies and changes in electron density distribution. This is important for understanding the reactivity and properties of the resulting coordination compounds. The coordination chemistry of various pyrazine derivatives has been a subject of interest, with studies focusing on the impact of the ligand structure on the properties of the metal complexes. nih.govrsc.org

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through a single nitrogen atom of the pyrazine ring. |

| Bidentate Bridging | Coordination through both nitrogen atoms of the pyrazine ring to two different metal centers. |

| Bidentate Chelating (N, O) | Coordination through one nitrogen atom of the pyrazine ring and the oxygen atom of an adjacent aldehyde group. |

| Tridentate | Coordination through both nitrogen atoms and one aldehyde oxygen atom. |

| Tetradentate | Coordination through both nitrogen atoms and both aldehyde oxygen atoms. |

Future Research Directions and Unexplored Avenues

Development of Innovative and High-Efficiency Synthetic Strategies

The synthesis of pyrazine (B50134) derivatives, including Pyrazine-2,3-dicarbaldehyde, is an area of active research, with a focus on moving beyond traditional, often harsh, multi-step procedures. tandfonline.comnih.gov Future work will likely concentrate on the development of more streamlined and efficient synthetic routes. A key precursor, 2,3-dimethylpyrazine (B1216465), can be transformed into the target dialdehyde (B1249045) via benzylic oxidation. nih.govmdpi.com Therefore, innovations in the synthesis of the pyrazine core and subsequent functional group transformations are highly relevant.

Promising areas for future synthetic development include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methodologies such as Suzuki, Buchwald-Hartwig, and Kumada-Corriu cross-coupling reactions offer powerful tools for constructing the pyrazine scaffold with high precision and yield. nih.govmdpi.comresearchgate.net Future research could adapt these methods for the direct and regioselective introduction of formyl groups or their precursors onto the pyrazine ring.

C-H Activation and Functionalization: Direct C-H functionalization represents a highly atom-economical approach to synthesis. Developing catalytic systems that can selectively oxidize the methyl groups of 2,3-dimethylpyrazine or directly introduce aldehyde functionalities onto an unsubstituted pyrazine ring would constitute a significant advancement, minimizing the need for pre-functionalized starting materials.

Flow Chemistry and Continuous-Flow Systems: The adoption of continuous-flow technology can lead to improved reaction control, enhanced safety, and easier scalability. nih.govrsc.org Future studies could design flow-based processes for the oxidation of 2,3-dimethylpyrazine or other precursors, potentially integrating purification steps for a more efficient end-to-end synthesis. nih.govrsc.org

Biocatalytic Approaches: The use of enzymes to perform selective oxidations offers a green and highly specific alternative to traditional chemical oxidants. Research into identifying or engineering enzymes capable of converting 2,3-dimethylpyrazine to this compound could provide a sustainable and high-yield synthetic route. nih.gov

| Synthetic Strategy | Traditional Approach | Future Direction & Innovation | Potential Advantages |

| Core Synthesis | Condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.comacs.org | Transition-metal-catalyzed cyclizations and multicomponent reactions. acs.org | Higher efficiency, greater substrate scope, milder conditions. |

| Functionalization | Multi-step benzylic oxidation of 2,3-dimethylpyrazine using stoichiometric oxidants (e.g., MnO2, SeO2). nih.gov | Direct C-H activation/oxidation; Catalytic aerobic oxidation; N-oxide mediated functionalization. nih.gov | Increased atom economy, reduced waste, improved safety. |

| Process Technology | Batch processing. | Continuous-flow synthesis. nih.govrsc.org | Enhanced process control, improved scalability, higher throughput. |

| Catalysis | Conventional chemical catalysts. | Biocatalysis using engineered enzymes. nih.gov | High selectivity, mild reaction conditions, environmentally benign. |

Exploration of Novel Applications in Interdisciplinary Chemical Sciences

The unique structure of this compound, featuring a nitrogen-containing aromatic core and two reactive aldehyde groups, makes it a valuable building block for a wide range of applications. While its parent heterocycle is found in pharmaceuticals and flavor chemistry, the dicarbaldehyde derivative opens doors to materials science, supramolecular chemistry, and beyond. researchgate.netnih.gov

Future research into novel applications could focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The dicarbaldehyde can be readily converted to the corresponding Pyrazine-2,3-dicarboxylic acid, a well-established ligand for constructing MOFs and coordination polymers. researchgate.netnih.govresearchgate.net Direct use of the dicarbaldehyde as a ligand or its derivatives (e.g., Schiff bases) could lead to novel frameworks with tailored properties for gas storage, separation, or catalysis.

Chemosensors: The aldehyde groups are highly reactive towards specific analytes, such as amines, hydrazines, and certain nucleophiles. colab.ws This reactivity can be harnessed to design colorimetric or fluorescent chemosensors. Future work could involve synthesizing Schiff base derivatives of this compound that exhibit changes in their photophysical properties upon binding to target molecules, enabling sensitive and selective detection. colab.ws

Synthesis of Complex Heterocycles: The dialdehyde is an ideal precursor for condensation reactions with various dinucleophiles to construct novel, complex heterocyclic systems. These new scaffolds could be explored for potential pharmacological activities, building on the known bioactivity of many pyrazine-containing compounds. nih.govrjptonline.org

Advanced Materials and Polymers: The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its rigid aromatic structure could impart desirable thermal or electronic properties to the resulting materials, with potential applications in electronics or high-performance polymers.

| Application Area | Current Status (Related Compounds) | Future Direction for this compound | Potential Impact |

| Materials Science | Pyrazine-2,3-dicarboxylic acid used as a linker in MOFs. researchgate.netnih.gov | Use as a reactive building block for post-synthetic modification of MOFs; synthesis of novel coordination polymers via Schiff base derivatives. | Creation of functional materials for gas separation, catalysis, and sensing. |

| Chemosensors | Pyrazine-based chromophores used for detecting hydrazines and acids. colab.ws | Development of selective colorimetric and fluorescent sensors based on specific reactions of the aldehyde groups. | Real-time environmental monitoring and industrial process control. |

| Medicinal Chemistry | Pyrazine core is present in numerous approved drugs. mdpi.comnih.gov | Use as a scaffold to synthesize novel, complex heterocyclic libraries for biological screening. rjptonline.org | Discovery of new therapeutic agents with unique mechanisms of action. |

| Polymer Chemistry | Limited exploration. | Application as a monomer or cross-linker to create polymers with high thermal stability and specific electronic properties. | Development of advanced materials for aerospace and electronics industries. |

Advancements in Green and Sustainable Chemistry for this compound Production

The principles of green chemistry are becoming increasingly central to chemical manufacturing, aiming to reduce environmental impact and improve process efficiency. mdpi.com Future research on this compound production will undoubtedly focus on developing more sustainable and environmentally benign methodologies. researchgate.nettandfonline.com

Key areas for advancement include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents would significantly reduce the environmental footprint of the synthesis. mdpi.com Research could focus on developing catalytic systems that are efficient in aqueous media.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. Dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts, are a promising alternative to traditional condensation reactions that generate waste. acs.org

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or mechanochemistry, can often reduce reaction times and energy consumption compared to conventional heating. rsc.org Mechanochemical synthesis, in particular, can reduce or eliminate the need for solvents. rsc.org

Catalyst Development: A shift from stoichiometric reagents (especially heavy metal oxidants) to catalytic systems is crucial. The development of robust, recyclable catalysts based on earth-abundant metals (e.g., manganese, iron) or non-metal catalysts would enhance the sustainability of the synthesis. mdpi.comacs.org

Methodological Progress for In-Situ Monitoring and Real-Time Analysis of its Reactions

A deeper understanding of reaction mechanisms, kinetics, and intermediate species is essential for optimizing synthetic processes and discovering new reactivity. The development and application of advanced analytical techniques for real-time, in-situ monitoring of reactions involving this compound is a critical future research avenue.

Future progress in this area may involve:

Advanced Mass Spectrometry Techniques: Methods like Probe Electrospray Ionization (PESI) combined with mass spectrometry (e.g., DPiMS) allow for the direct and rapid analysis of reaction mixtures with minimal sample preparation. shimadzu.com Applying these techniques could enable real-time tracking of reactant consumption, intermediate formation, and product generation, providing valuable kinetic data. shimadzu.com

In-Situ Spectroscopy: The use of spectroscopic probes (e.g., FT-IR, Raman, NMR) that can be directly inserted into a reaction vessel allows for continuous monitoring of changes in chemical composition. This can help in identifying transient intermediates and understanding the reaction pathway in detail.

Integration with Flow Chemistry: Combining in-line analytical techniques with continuous-flow reactors provides a powerful platform for high-throughput reaction optimization. This integration allows for rapid screening of reaction conditions (temperature, pressure, catalyst loading) while simultaneously monitoring the reaction outcome in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.